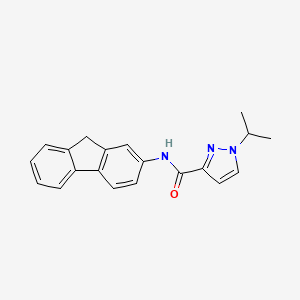

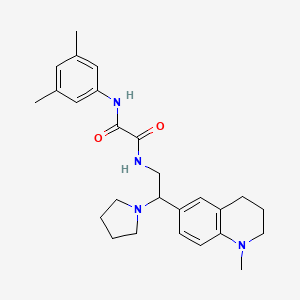

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, also known as FICZ, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that plays a crucial role in regulating various physiological and pathological processes, including the immune response, cell proliferation, and differentiation. FICZ has been extensively studied for its potential therapeutic applications in cancer, autoimmune, and inflammatory diseases.

Applications De Recherche Scientifique

Apoptosis Induction and Cancer Research

N-aryl-9-oxo-9H-fluorene-1-carboxamides, closely related compounds, have been identified as potent apoptosis inducers. These compounds have shown sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines. This indicates a potential application in cancer research and therapy, particularly for designing novel anticancer agents (Kemnitzer et al., 2009).

Fluorescent Probes and Materials Science

Novel intramolecular charge transfer (ICT) compounds containing fluorenyl groups have demonstrated unique absorption/fluorescence properties, making them of interest as new classes of fluorescent probes and materials for electroluminescence and electrofax applications (Song et al., 2009). This research avenue is crucial for developing advanced imaging techniques and materials for electronic devices.

Enantioselective Complexation

Molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been explored for the enantioselective complexation of pyranosides and dicarboxylic acids. These compounds exhibit differential free energy in the formation of diastereoisomeric complexes, highlighting their potential in chiral separation technologies and synthetic chemistry (Cuntze et al., 1995).

DNA Sequence Recognition

Pyrazole-imidazole polyamide-fluorophore conjugates have been developed for sequence-specific DNA recognition. These molecules can permeate cells to bind with duplex DNA in a sequence-specific manner, influencing gene expression. Their applications span from biological imaging to therapeutic interventions (Vaijayanthi et al., 2012).

Fungicidal and Nematocidal Activities

Pyrazole carboxamide derivatives have been investigated for their fungicidal and nematocidal activities. Some derivatives exhibit significant efficacy against a range of phytopathogenic fungi and nematodes, offering potential as new agrochemicals for pest control (Zhao et al., 2017).

Luminescent Sensing

Lanthanide metal-organic frameworks containing pyrazoyl groups have been shown to possess excellent luminescent sensing properties for environmentally relevant ions. This highlights their potential in environmental monitoring and the development of advanced sensing materials (Li et al., 2016).

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-13(2)23-10-9-19(22-23)20(24)21-16-7-8-18-15(12-16)11-14-5-3-4-6-17(14)18/h3-10,12-13H,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOORBOQCFQTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)